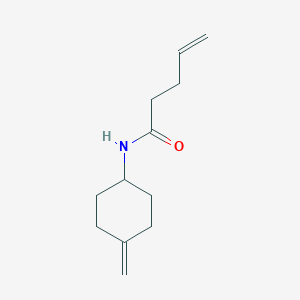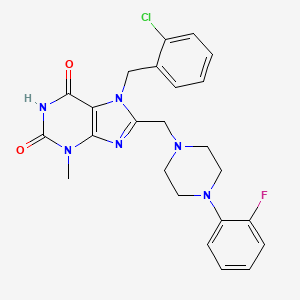
N-(4-methylidenecyclohexyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various starting materials. In the context of aromatic polyamides, a new aromatic diacid monomer was synthesized from cardanol, which was then used to create a series of polyamides with pendant pentadecyl chains . Similarly, a novel aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride, leading to the production of fluorinated polyamides when polymerized with various aromatic dicarboxylic acids . These examples demonstrate the intricate processes involved in the synthesis of specialized polymers with potential applications in various industries.
Molecular Structure Analysis
The molecular structure of polymers plays a crucial role in determining their physical properties and potential applications. The introduction of ether linkages and pendant pentadecyl chains into polyamides resulted in enhanced solubility and the ability to form amorphous structures, as indicated by wide-angle X-ray diffraction patterns . The molecular structure of the fluorinated polyamides, with their low dielectric constants and high transparency, is also noteworthy, as these properties are highly desirable for microelectronic applications .
Chemical Reactions Analysis
Chemical reactions involving enamino ketones can lead to interesting products with potential applications. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Additionally, the synthesis of (E)-N-Isopropyl-5-tosyl-4-pentenamide and its subsequent reactions to form various derivatives demonstrate the versatility of vinyl sulfones in organic synthesis . The cyclisation of 3-methylcyclohex-2-enone derivatives to form five-membered rings further exemplifies the diverse outcomes of chemical reactions based on the structure of the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers are directly influenced by their molecular structure. The polyamides synthesized from the aromatic diacid monomer exhibited good thermal stability, with a temperature at 10% weight loss (T10) in the range of 425–453 °C, and could be cast into tough, flexible, and transparent films . The fluorinated polyamides displayed outstanding solubility, mechanical strength, and thermal stability, along with low dielectric constants and water absorption, making them suitable for advanced applications . These properties highlight the importance of molecular design in achieving specific performance characteristics in polymeric materials.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Non-fentanyl Synthetic Opioids
A detailed review conducted by Sharma et al. (2018) explored the chemistry and pharmacology of non-fentanyl synthetic opioid receptor agonists, with a focus on N-substituted benzamides and acetamides. The study also delved into 4-aminocyclohexanols developed at the Upjohn Company in the 1970s and 1980s, tracking their emergence as substances of abuse. The research emphasized the need for pre-emptive research on likely compounds to emerge, promoting the provision of drug metabolism and pharmacokinetic data to ensure early detection of new substances in toxicological samples (Sharma et al., 2018).
Enaminoketones and Enaminonitriles in Heterocyclic Synthesis
Negri, Kascheres, and Kascheres (2004) highlighted the increasing interest in enaminoketones and esters, particularly cyclic-β-enaminoesters, as essential intermediates for synthesizing heterocycles and natural products. Enaminones, combining the nucleophilicity of enamines and the electrophilicity of enones, are versatile synthetic intermediates and have shown versatility as building blocks for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives. The paper also recognized enaminones as potential anticonvulsant compounds (Negri, Kascheres, & Kascheres, 2004).
Novel Functionalized Heteroaromatic Compounds Synthesis
Moustafa et al. (2017) addressed the synthesis of novel functionalized heteroaromatic compounds and the development of new methods for this purpose. The research identified new rearrangements and revised the structures originally assigned to several molecules, presenting corrections to several erroneous reports that appeared in the literature. The study shed light on the condensation of arylhydrazonals with active methylenenitriles and the reactions of enaminonitriles with cyclohexanedione or dehydroacetic acid derivatives, revealing novel Dimroth rearrangements (Moustafa et al., 2017).
Therapeutic Effects of D-limonene
Anandakumar, Kamaraj, and Vanitha (2020) reviewed the therapeutic efficacy of D-limonene, detailing its valuable role in the prevention of several chronic and degenerative diseases. The review provides comprehensive information about the beneficial effects of D-limonene, highlighting its diverse functions and potential utilization for human health, although not directly linked to N-(4-methylidenecyclohexyl)pent-4-enamide (Anandakumar, Kamaraj, & Vanitha, 2020).
Overview of Organic Liquid Phase Hydrogen Carriers
Bourane et al. (2016) conducted an overview study assessing the feasibility of using organic compounds as hydrogen carriers. The study investigated different classes of compounds, including cycloalkanes and heteroatoms-containing hydrocarbons, and explored catalyst development and reactor design for efficient and selective dehydrogenation of organic carriers. Although the paper does not directly address N-(4-methylidenecyclohexyl)pent-4-enamide, it provides insight into the broader context of organic compounds' applications in hydrogen storage and delivery (Bourane et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to exhibit nematicidal activities .
Mode of Action
It is known that related compounds interact with their targets to exert nematicidal effects
Biochemical Pathways
Given its nematicidal activity, it can be inferred that it may interfere with essential biological processes in nematodes .
Result of Action
N-(4-methylidenecyclohexyl)pent-4-enamide and its related compounds have been found to exhibit nematicidal activities both in vitro and in vivo
Action Environment
It’s important to note that environmental conditions can significantly impact the effectiveness of nematicidal compounds .
Propiedades
IUPAC Name |
N-(4-methylidenecyclohexyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(14)13-11-8-6-10(2)7-9-11/h3,11H,1-2,4-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHFKCHORDKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCC(=C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)

![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)

![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

